4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one
Description
4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound featuring a 1,3-dihydro-2H-imidazol-2-one core substituted with a furan-2-carbonyl group at position 4 and a methyl group at position 3. The furan-2-carbonyl moiety introduces aromatic and electron-rich characteristics, while the methyl group enhances steric stability.
Properties
IUPAC Name |
4-(furan-2-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-7(11-9(13)10-5)8(12)6-3-2-4-14-6/h2-4H,1H3,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRIGAIDBDUZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574439 | |
| Record name | 4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77671-34-2 | |
| Record name | 4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of furan-2-carbonyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of substituted imidazolones and other derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and development.
Medicine: Research has indicated that derivatives of this compound may have therapeutic properties. Studies are ongoing to explore its potential use in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one can be compared to the following analogs (Table 1):
Key Findings from Comparative Analysis
Structural Diversity :
- The target compound’s furan-2-carbonyl group distinguishes it from analogs with fluorophenyl (e.g., ), phenazine (e.g., ), or formyl substituents (e.g., ). The furan moiety may enhance π-π stacking interactions in biological systems compared to bulkier aromatic groups.
- Steric and Electronic Effects : The 5-methyl group in the target compound provides steric hindrance without significant electronic perturbation, contrasting with electron-withdrawing groups like fluorine in 4-(4-fluorophenyl) derivatives or electron-donating methoxy groups in .
Synthetic Approaches :
- Microwave-assisted methods (e.g., ) offer higher yields (71%) and shorter reaction times compared to conventional heating. The target compound could benefit from similar green chemistry approaches.
- Functionalization at position 1 (e.g., 4-fluorobenzyl in ) often requires protective strategies, whereas position 4 substitutions (e.g., furan-2-carbonyl) may involve direct acylation or coupling reactions.
Physicochemical Properties :
- The melting point of 55.5–57.5°C for compound 4b suggests that imidazolone derivatives with polar substituents (e.g., formyl, fluorobenzyl) exhibit lower melting points compared to aromatic analogs like 6a .
- Solubility : Bulky substituents (e.g., benzo[a]phenazine in 6a) likely reduce aqueous solubility, whereas the furan-2-carbonyl group in the target compound may improve solubility in polar aprotic solvents.
Biological Relevance :
- Fluorinated derivatives (e.g., ) are often explored for enhanced metabolic stability and bioavailability. The target compound’s furan group could modulate receptor binding affinity, analogous to furan-containing bioactive molecules .
Biological Activity
4-(Furan-2-carbonyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound features a furan ring and an imidazole moiety, which are known for their diverse biological activities. The presence of the furan carbonyl group enhances its reactivity and potential for interaction with biological targets.
Anticancer Activity
Recent studies have indicated that imidazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.054 | Tubulin inhibition |
| Compound B | A549 | 0.048 | Apoptosis induction |
| Compound C | MDA-MB-231 | 0.080 | G2/M phase arrest |
These compounds were shown to disrupt microtubule organization and induce apoptosis through caspase activation .
Anti-inflammatory Activity
In vivo studies have demonstrated that derivatives of imidazole can exhibit anti-inflammatory effects. For example, a study on newly synthesized benzothiazole derivatives showed significant inhibition of inflammatory markers in animal models:
| Study | Model | Effect Observed |
|---|---|---|
| Study A | Rat model | Reduced edema |
| Study B | Mouse model | Decreased cytokine levels |
The docking studies suggested that these compounds interact with specific protein targets involved in inflammatory pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors, particularly in pathways involving kinases and phosphatases.
- Cell Cycle Regulation : Many compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels, impacting cell survival and proliferation.
Case Studies
A notable case study involved the synthesis and testing of related imidazole derivatives against various cancer cell lines. The results indicated that modifications to the imidazole ring significantly influenced anticancer activity:
- Synthesis Methodology : The compound was synthesized using a reflux method involving furan-2-carbaldehyde and other reagents.
- Testing Results : The synthesized compounds were evaluated for cytotoxicity using standard assays (MTT assay). Results showed promising IC50 values indicating potent anticancer activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
